molecular formula C7H14N4O3 B1670701 Dinotefuran CAS No. 165252-70-0

Dinotefuran

Cat. No. B1670701
M. Wt: 202.21 g/mol
InChI Key: YKBZOVFACRVRJN-UHFFFAOYSA-N
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Description

Dinotefuran is an insecticide of the neonicotinoid class developed by Mitsui Chemicals. It is used for controlling insect pests such as aphids, whiteflies, thrips, leafhoppers, leafminers, sawflies, mole cricket, white grubs, lacebugs, billbugs, beetles, mealybugs, and cockroaches on leafy vegetables, in residential and commercial buildings, and for professional turf management .


Synthesis Analysis

Dinotefuran is synthesized through a series of reactions involving Michael additions reaction, NaBH4 reduction, dehydration cyclization, and catalytic hydrogenation . The ( )-tetrahydro-3-furylmethyl moiety, a characteristic part of dinotefuran, was found by research in which acetylcholine was selected as the lead compound .


Molecular Structure Analysis

Dinotefuran has a molecular formula of C7H14N4O3 . It is a neonicotinoid in the nitroguanidine class .


Chemical Reactions Analysis

The hydrolysis of dinotefuran has been studied extensively. The hydrolysis with OH−, which has obviously lower energy than other channels, is the most preferred pathway. The hydrolysis in solution is more favorable than that in the gas phase .


Physical And Chemical Properties Analysis

Dinotefuran has a molar mass of 202.214 g·mol−1 and a melting point of 107.5°C. It is soluble in water, with a solubility of 39.83 g/L .

Scientific Research Applications

Molecular Design and Insecticidal Properties

Dinotefuran, developed by Mitsui Chemicals Agro, is a neonicotinoid insecticide that stands out due to its unique molecular structure. Unlike other neonicotinoids, dinotefuran includes a tetrahydrofuran (THF) moiety instead of the typical chloropyridine or chlorothiazole ring. This structural distinction is crucial for its neonicotinoid action. The molecular design, rooted in the acetylcholine ester moiety, has led to dinotefuran's success as an insecticide, particularly for pest management across a variety of crops through diverse application methods (Wakita, 2011).

Biochemical and Genetic Toxicity on Earthworms

A 2017 study highlighted dinotefuran's biochemical and genetic impact on earthworms. The research found that at certain concentrations, dinotefuran induced the excessive generation of reactive oxygen species (ROS), leading to significant changes in antioxidant enzyme activities and gene expression. This oxidative stress resulted in damage to proteins, lipids, and nucleic acids, causing substantial cellular destruction. The toxicity showed dose- and time-dependent effects, underscoring the potential environmental impact of dinotefuran (Liu et al., 2017).

Enantioselective Toxicity and Oxidative Stress in Zebrafish

In 2021, a study focused on dinotefuran's enantioselective toxicity and oxidative stress in zebrafish. The study revealed that different enantiomers of dinotefuran have varying degrees of toxicity, with R-(-)-dinotefuran showing greater toxicity and oxidative stress impacts than S-(+)-dinotefuran. This research is significant for assessing environmental risks of dinotefuran, especially in aquatic ecosystems, and underscores the need for careful consideration in its usage (Ran et al., 2021).

Development and Discovery of Dinotefuran

The development and discovery of dinotefuran as a novel neonicotinoid involved the innovative removal of the chloropyridine or chlorothiazole ring, traditionally considered essential for neonicotinoids. This advancement led to dinotefuran, categorized under the third-generation neonicotinoids (sub-class: furanicotinyl compounds), offering a new direction in insecticidal design and application (Wakita et al., 2003).

Potential Insecticide Against Resistant Mosquitoes

Research has shown dinotefuran's potential as a neonicotinoid insecticide against resistant mosquitoes. The study found that although dinotefuran was less toxic than common insecticides (e.g., deltamethrin) against susceptible mosquitoes, its toxicity was not strongly affected by common resistancemechanisms like kdr mutation and insensitive acetylcholinesterase. This lack of cross-resistance with common insecticides suggests that dinotefuran could be a viable option for vector control in areas where mosquitoes have developed resistance to other insecticides (Corbel et al., 2004).

Resistance Mechanisms in Aphids

A study in 2020 identified the resistance mechanism to dinotefuran in Aphis gossypii Glover, a melon/cotton aphid. The research found that overexpression of cytochrome P450 genes contributed to dinotefuran resistance. This insight into the genetic basis of insecticide resistance can inform strategies to manage and mitigate resistance development in agricultural pests (Chen et al., 2020).

Impact on Honey Bees

Investigation into the effects of dinotefuran on honey bees revealed alterations in long noncoding RNAs (lncRNAs), which play a significant role in transcriptional and gene regulation. Exposure to dinotefuran led to differentially expressed lncRNAs and mRNAs in honey bees, affecting carbohydrate and protein metabolism and immune-inflammatory responses. This study contributes to understanding the molecular impact of neonicotinoid insecticides on non-target organisms like honey bees (Huang et al., 2021).

Recyclable Luminescence Sensor for Water Safety

Research in 2021 introduced a novel cadmium-organic framework for detecting dinotefuran in water, highlighting its impact on food and environmental safety. This luminescence sensor displayed excellent selectivity and anti-interference performance, with a detection limit far below the residual concentration standards in the U.S. This development represents a significant advancement in monitoring and ensuring safety against dinotefuran contamination (Jiao et al., 2021).

Future Directions

The EPA is releasing draft biological evaluations that include EPA’s draft effects determinations for the neonicotinoid insecticides dinotefuran on federally listed endangered and threatened species and designated critical habitats . This is an important step in meeting its October 2024 commitment to complete final effects determinations .

properties

IUPAC Name

2-methyl-1-nitro-3-(oxolan-3-ylmethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBZOVFACRVRJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NCC1CCOC1)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scorpion

CAS RN

165252-70-0
Record name Dinotefuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165252-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinotefuran [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165252700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,930
Citations
T Wakita, K Kinoshita, E Yamada… - Pest Management …, 2003 - Wiley Online Library
… dinotefuran (10) that is a tetrahydrofuryl compound.11-13 Like other neonicotinoids, dinotefuran … It is considered that dinotefuran (10) belongs to the class of neonicotinoids because of …
Number of citations: 176 onlinelibrary.wiley.com
V Corbel, S Duchon, M Zaim… - Journal of medical …, 2004 - academic.oup.com
… In this study, the intrinsic toxicity of dinotefuran was evaluated … The results showed that dinotefuran was less toxic than most … However, the toxicity of dinotefuran was not strongly affected …
Number of citations: 139 academic.oup.com
K Kiriyama, K Nishimura - Pest Management Science: formerly …, 2002 - Wiley Online Library
… The potency of dinotefuran was close to those of … dinotefuran was lower than that of imidacloprid, but was comparable with that of clothianidin. The nerve‐blocking activity of dinotefuran …
Number of citations: 72 onlinelibrary.wiley.com
KA Ford, JE Casida - Chemical research in toxicology, 2006 - ACS Publications
The established neonicotinoid insecticides have chloropyridylmethyl (imidacloprid, thiacloprid, acetamiprid, and nitenpyram), chlorothiazolylmethyl (thiamethoxam or TMX and …
Number of citations: 180 pubs.acs.org
T Liu, X Wang, J Xu, X You, D Chen, F Wang, Y Li - Chemosphere, 2017 - Elsevier
Dinotefuran is a third-generation neonicotinoid insecticide, that is considered promising due to its excellent properties. In the present work, the biochemical and genetic toxicity of …
Number of citations: 63 www.sciencedirect.com
T Wakita - Journal of agricultural and food chemistry, 2011 - ACS Publications
… The high insecticidal activities of dinotefuran and its THF … [ 3 H]dinotefuran were performed to determine if dinotefuran and … Fascinatingly, [ 3 H]dinotefuran displayed high affinity (∼20 …
Number of citations: 41 pubs.acs.org
Z Chen, X Yao, F Dong, H Duan, X Shao, X Chen… - Environment …, 2019 - Elsevier
… dinotefuran is the high-toxic enantiomer of dinotefuran to honeybee by binding to nAChR α8 via a more stable and functional binding cavity. Notably, the R-dinotefuran … -dinotefuran was …
Number of citations: 75 www.sciencedirect.com
Q Zhang, L Fu, T Cang, T Tang, M Guo… - Environmental …, 2021 - ACS Publications
… -dinotefuran, R-dinotefuran, and S-dinotefuran were 0.050, 0.228, and 0.002 μg/bee, respectively, illustrating that S-dinotefuran … -dinotefuran, R-dinotefuran, and S-dinotefuran reduced …
Number of citations: 22 pubs.acs.org
Q Jiang, Y Xie, M Peng, Z Wang, T Li, M Yin… - Environmental …, 2022 - pubs.rsc.org
… SPc could be spontaneously conjugated with dinotefuran through … The complexation of dinotefuran with SPc reduced the dinotefuran … The plant uptake of SPc-delivered dinotefuran was …
Number of citations: 35 pubs.rsc.org
T Wakita - Journal of Synthetic Organic Chemistry, Japan, 2008 - jstage.jst.go.jp
… Dinotefuran is a new neonicotinoid developed by Mitsui Chemicals and first registered in Japan … water solubility and different mode of action from other neonicotinoids upon dinotefuran. …
Number of citations: 10 www.jstage.jst.go.jp

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